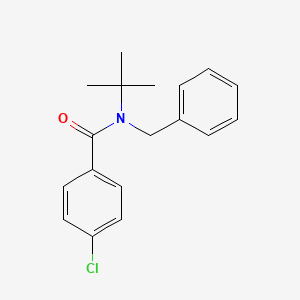

N-benzyl-N-tert-butyl-4-chlorobenzamide

Description

Properties

IUPAC Name |

N-benzyl-N-tert-butyl-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c1-18(2,3)20(13-14-7-5-4-6-8-14)17(21)15-9-11-16(19)12-10-15/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGLOLQQUCWEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-tert-butyl-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-benzyl-tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-tert-butyl-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

N-benzyl-N-tert-butyl-4-chlorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for drug design and development.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butyl-4-chlorobenzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-benzyl-N-tert-butyl-4-chlorobenzamide with five structurally related benzamide derivatives, highlighting differences in substituents, molecular formulas, and molar masses.

Key Observations:

Substituent Effects on the Benzamide Ring: Chlorine Position: The target compound’s 4-Cl substituent (para) contrasts with the 2-Cl (ortho) in ’s analog. Methyl vs. Nitro Groups: The 4-CH₃ group in ’s compound may improve lipophilicity, whereas the 3-NO₂ group in ’s derivative introduces strong electron-withdrawing and reactive character, likely influencing redox properties and biological activity .

Nitrogen Substituents :

- Steric Bulk : The combination of benzyl and tert-butyl groups in the target compound creates significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to simpler substituents like butyl () or phenyl () .

- Lipophilicity : Bulky alkyl/aryl groups (e.g., benzyl, tert-butyl) increase logP values, enhancing membrane permeability—a critical factor in drug design .

Q & A

Q. What experimental conditions optimize the synthesis of N-benzyl-N-tert-butyl-4-chlorobenzamide?

Synthesis optimization requires careful control of reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents like acetonitrile () or dichloromethane are often used to enhance reactivity.

- Temperature : Reactions are typically conducted at 50–80°C to balance yield and side-product formation ().

- Catalyst use : Acid catalysts (e.g., trichloroisocyanuric acid) may accelerate amide bond formation ().

- Purity validation : Post-synthesis, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity and purity (≥97% as reported in ).

Q. How can researchers confirm the structural identity of this compound?

Methodological approaches include:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., tert-butyl at δ 1.3 ppm, benzyl protons at δ 4.5 ppm) ().

- High-Resolution Mass Spectrometry (HRMS) : Matches observed molecular ion peaks with theoretical values (e.g., m/z 346.81 for C₁₈H₁₉ClN₂O₃) ().

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline forms (not explicitly cited but inferred from ’s emphasis on structural analysis).

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as:

- Pharmacophore scaffold : Its chloro and nitro groups enhance binding to hydrophobic enzyme pockets ().

- Intermediate : Used to synthesize analogs targeting receptors (e.g., kinase inhibitors) via substitution at the benzamide or tert-butyl groups ().

- Probe molecule : Evaluates enzyme inhibition kinetics in biochemical assays ().

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

- Orthogonal assays : Compare results from fluorescence-based () and radiometric assays to exclude method-specific artifacts.

- Structural analogs : Test derivatives (e.g., replacing chloro with cyano groups) to isolate structure-activity relationships (SAR) ().

- Meta-analysis : Reconcile data using computational tools (e.g., molecular docking) to identify binding mode inconsistencies ().

Q. What methodologies elucidate the reaction mechanisms involving this compound?

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Track hydrogen/deuterium substitution to infer rate-limiting steps ().

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies for amide bond cleavage or nitro-group reduction ().

- Trapping intermediates : Use quench-flow techniques with nucleophiles (e.g., amines) to isolate reactive species ().

Q. How does the compound’s thermal stability impact its application in material science?

Thermal behavior is assessed via:

- Thermogravimetric Analysis (TGA) : Determines decomposition onset (e.g., >200°C for tert-butyl-containing analogs) ().

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition temperatures) relevant to polymer composite design ().

- Accelerated aging studies : Expose the compound to elevated temperatures (60–80°C) to simulate long-term stability ().

Q. What strategies improve reproducibility in synthetic protocols for this compound?

Reproducibility hinges on:

- Standardized protocols : Detailed documentation of solvent purity (e.g., anhydrous acetonitrile in ), stirring rates, and inert atmospheres (N₂/Ar).

- Batch-to-batch analysis : Use High-Performance Liquid Chromatography (HPLC) to monitor impurity profiles ().

- Collaborative validation : Cross-lab replication of synthesis steps (e.g., tert-butyl group installation) to identify critical variables ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.